Cas no 2228355-73-3 (5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile)
5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile
- 2228355-73-3
- 5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile
- EN300-1749009
-
- Inchi: 1S/C11H14N2S/c1-11(2)8(6-13)10(11)9-4-3-7(5-12)14-9/h3-4,8,10H,6,13H2,1-2H3
- InChI Key: BRHAOBZASWNQHE-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C1C(CN)C1(C)C
Computed Properties
- Exact Mass: 206.08776963g/mol
- Monoisotopic Mass: 206.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 78Ų
5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749009-1g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-5g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 5g |
$4641.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-10g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 10g |
$6882.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-0.05g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-0.1g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 0.1g |
$1408.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-0.25g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-0.5g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-1.0g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 1g |
$1599.0 | 2023-05-23 | ||
| Enamine | EN300-1749009-2.5g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1749009-5.0g |
5-[3-(aminomethyl)-2,2-dimethylcyclopropyl]thiophene-2-carbonitrile |
2228355-73-3 | 5g |
$4641.0 | 2023-05-23 |
5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile Related Literature
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile
5-3-(Aminomethyl)-2,2-Dimethylcyclopropylthiophene-2-Carbonitrile: A Comprehensive Overview
The compound 5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile, identified by the CAS number 2228355-73-3, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiophene ring system with a cyclopropane moiety and a cyano group. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis and material science applications.
The thiophene ring system in this compound is a key feature that contributes to its electronic properties. Thiophenes are known for their aromaticity and ability to participate in π-conjugation, which makes them valuable in the development of conductive polymers and organic semiconductors. Recent studies have highlighted the role of thiophene-containing compounds in enhancing the efficiency of organic photovoltaic devices. The integration of the cyclopropane group further enhances the molecule's stability and reactivity, making it an attractive candidate for use in drug design and agrochemicals.
The cyclopropane moiety in 5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile introduces strain into the molecule, which can be exploited to achieve specific reactivity patterns. This strain can be utilized in various chemical transformations, such as ring-opening reactions, which are crucial in synthesizing complex molecules. Additionally, the amino group attached to the cyclopropane ring provides nucleophilic character, enabling further functionalization and diversification of the compound.
The cyano group present in this compound adds another layer of functionality. Cyano groups are known for their electron-withdrawing properties, which can influence the electronic characteristics of the molecule. This makes the compound suitable for applications requiring precise control over electron distribution, such as in electrochemical sensors or as intermediates in pharmaceutical synthesis.
Recent advancements in synthetic chemistry have enabled more efficient methods for synthesizing 5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile. Researchers have explored various strategies to optimize reaction conditions, including the use of transition metal catalysts and microwave-assisted synthesis techniques. These methods not only improve yield but also reduce reaction time and energy consumption.
In terms of applications, this compound has shown promise in several areas. In materials science, it has been investigated as a component in high-performance polymers and composites due to its unique combination of electronic and mechanical properties. In pharmacology, its structural features make it a potential lead compound for drug discovery programs targeting various therapeutic areas.
Moreover, the compound's ability to act as a chelating agent has been explored in coordination chemistry. Its interaction with metal ions has been studied to develop new materials with tailored magnetic or catalytic properties.
In conclusion, 5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile (CAS No: 2228355-73-3) is a multifaceted organic molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers working at the forefront of chemical synthesis and material development. As ongoing research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
2228355-73-3 (5-3-(aminomethyl)-2,2-dimethylcyclopropylthiophene-2-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)